4-Chloro-2-fluorobenzenesulfonyl chloride

Catalog No.
S1523320
CAS No.
141337-26-0
M.F
C6H3Cl2FO2S
M. Wt
229.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorobenzenesulfonyl chloride

CAS Number

141337-26-0

Product Name

4-Chloro-2-fluorobenzenesulfonyl chloride

IUPAC Name

4-chloro-2-fluorobenzenesulfonyl chloride

Molecular Formula

C6H3Cl2FO2S

Molecular Weight

229.06 g/mol

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H

InChI Key

ZFZRENUEJCOCRE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl

The exact mass of the compound 4-Chloro-2-fluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Organic Compounds:

-Chloro-2-fluorobenzenesulfonyl chloride (4-Cl-2-F-BsCl) finds application as a versatile building block in organic synthesis, particularly for the introduction of the 4-chloro-2-fluorobenzenesulfonyl (4-Cl-2-F-Bs) group into various organic molecules. This functional group can influence the properties of the resulting molecule, such as its reactivity, lipophilicity, and biological activity.

One example of its use is the synthesis of [1-(4-chloro-2-fluorophenylsulfonyl) piperidin-4-yl] diphenylmethanol, a compound reported to exhibit anticonvulsant activity. []

4-Chloro-2-fluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol. It is characterized by a chloro group and a fluoro group attached to a benzene ring, making it a valuable intermediate in organic synthesis. The compound appears as a white to light yellow solid and has a melting point ranging from 34 to 38 °C and a boiling point of approximately 257.4 °C at 760 Torr . It is classified as moisture sensitive and should be stored under inert gas conditions at low temperatures (2-8 °C) to prevent degradation .

4-chloro-2-fluorobenzenesulfonyl chloride itself is not directly involved in biological systems. However, the sulfonyl group it introduces can play a role in protein function or act as a tag for protein purification techniques in proteomic research [].

Typical of sulfonyl chlorides. It can undergo nucleophilic substitution reactions where nucleophiles such as amines or alcohols attack the sulfonyl chloride group, leading to the formation of sulfonamides or sulfonate esters, respectively. Moreover, it can react with bases to form sulfonamides through the displacement of the chloride ion .

Example Reaction

A typical reaction involves the synthesis of 1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl diphenylmethanol, illustrating its utility in creating complex organic molecules .

The biological activity of 4-chloro-2-fluorobenzenesulfonyl chloride has been noted in various studies, particularly regarding its potential as a pharmacological agent. It is recognized as a CYP1A2 inhibitor, which suggests its role in modulating drug metabolism . Additionally, it shows high gastrointestinal absorption and is classified as having good bioavailability, indicating its potential effectiveness in medicinal applications .

The synthesis of 4-chloro-2-fluorobenzenesulfonyl chloride typically begins with 4-chloro-2-fluoroaniline as the starting material. The process involves the reaction of this aniline derivative with chlorosulfonic acid or sulfur trioxide, leading to the formation of the corresponding sulfonamide intermediate, which is subsequently converted into the sulfonyl chloride .

General Synthesis Steps

  • Starting Material: 4-Chloro-2-fluoroaniline.
  • Reagents: Chlorosulfonic acid or sulfur trioxide.
  • Reaction Conditions: Controlled temperature and inert atmosphere.
  • Product Isolation: Purification through recrystallization or distillation.

4-Chloro-2-fluorobenzenesulfonyl chloride is widely used in organic synthesis as an intermediate for producing pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to introduce sulfonamide functionalities makes it valuable for developing biologically active compounds. Additionally, it can be utilized in proteomics research for labeling proteins and studying their interactions .

Interaction studies involving 4-chloro-2-fluorobenzenesulfonyl chloride have revealed its potential effects on various biological systems. As mentioned earlier, it acts as an inhibitor of CYP1A2, which can influence the metabolism of co-administered drugs that are also substrates for this enzyme. Furthermore, its interactions with various biological nucleophiles have been explored to understand its reactivity and potential toxicity profiles .

Several compounds share structural similarities with 4-chloro-2-fluorobenzenesulfonyl chloride, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
2-Chloro-4-fluorobenzenesulfonyl chlorideC₆H₄ClFOSSimilar structure but different substitution pattern
4-Fluorobenzenesulfonyl chlorideC₆H₅FO₂SLacks chlorine substituent; used in similar applications
Benzene sulfonyl chlorideC₆H₅ClO₂SParent compound without halogen substitutions

Uniqueness

The unique combination of both chloro and fluoro groups in 4-chloro-2-fluorobenzenesulfonyl chloride provides distinct reactivity patterns not observed in other similar compounds. This specificity allows for tailored

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Chloro-2-fluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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